5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde
Description
5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde is a naphthofuran derivative characterized by a hydroxy group at position 5, a 3-methoxystyryl substituent at position 2, and a carbaldehyde group at position 2.
Properties
IUPAC Name |
5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]benzo[g][1]benzofuran-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c1-25-15-6-4-5-14(11-15)9-10-21-19(13-23)18-12-20(24)16-7-2-3-8-17(16)22(18)26-21/h2-13,24H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQOSLNIQYSDK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C4=CC=CC=C4C(=C3)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=C(C3=C(O2)C4=CC=CC=C4C(=C3)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxystyryl derivatives with naphtho[1,2-b]furan-3-carbaldehyde under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may involve heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
2.1. Aldehyde Group Reactivity
The carbaldehyde group at position 3 is highly reactive and likely participates in:
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Condensation reactions with amines or hydrazines to form Schiff bases or hydrazones .
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Nucleophilic additions (e.g., Grignard reagents, organolithium compounds) .
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Oxidation to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄) .
Example Reaction:
2.2. Hydroxy Group Reactivity
The phenolic -OH group at position 5 may undergo:
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Etherification with alkyl halides or diazomethane to form methoxy derivatives .
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Protection/deprotection using silylating agents (e.g., TMSCl) .
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Electrophilic substitution (e.g., nitration, sulfonation) at ortho/para positions .
2.3. Styryl Group Reactivity
The 3-methoxystyryl substituent (CH=CH-Ar) is prone to:
Comparative Reaction Data for Analogous Compounds
Challenges and Research Gaps
Scientific Research Applications
This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis. In biological research, it can be employed as a probe to study enzyme activities and molecular interactions. In the medical field, derivatives of this compound may be explored for their potential therapeutic properties.
Mechanism of Action
The mechanism by which 5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 3-methoxystyryl group at position 2 distinguishes this compound from analogs with simpler substituents:
- 5-Hydroxy-2-phenylnaphtho[1,2-b]furan-3-carbaldehyde (CAS 489432-01-1): Features a phenyl group instead of 3-methoxystyryl.
- Pyrazole-containing analogs (e.g., 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde): Replace the styryl group with a pyrazole ring, introducing hydrogen-bonding capabilities and rigid planar geometry. These modifications may enhance binding affinity in enzyme inhibition studies .
Functional Group Variations at Position 3
- Methyl ester derivatives (e.g., methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate): The carbaldehyde group is replaced with a methyl ester, improving stability but reducing electrophilicity. The sulfonylamino group introduces polar interactions, as seen in protease inhibition research .
- Alantolactone and fusidine (CAS 546-43-0 and 6990-06-3): These natural naphthofuran lactones lack the carbaldehyde group but feature fused ring systems and methyl substituents. Their anti-inflammatory and antimicrobial activities highlight the importance of ring saturation and methyl groups in bioactivity .
Table 1. Key Structural Features
*Calculated based on structural inference from .
Implications of Substituent Modifications
- Steric Effects : The styryl group’s bulk may hinder crystallinity compared to phenyl analogs, impacting solubility and formulation .
- Biological Activity : Pyrazole-containing analogs demonstrate higher yields (70–80%) and modular synthesis routes, suggesting utility in drug discovery pipelines . Natural derivatives like alantolactone highlight the role of fused rings in bioactivity .
Biological Activity
5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde, also known by its CAS number 853097-49-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anti-inflammatory Activity
The compound has been implicated in anti-inflammatory pathways. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. While direct studies on this compound are sparse, related compounds have shown COX-2 inhibitory activity, suggesting a potential for similar effects in this compound .
Anticancer Potential
There is emerging evidence that compounds with structural similarities can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, benzo[b]furans have demonstrated antiproliferative effects against various cancer cell lines through this mechanism . Although specific data on this compound is not extensively documented, its structural characteristics suggest it may exhibit similar anticancer properties.
Structure-Activity Relationship (SAR)
A study focused on the SAR of naphtho-furan derivatives indicated that modifications at specific positions could enhance biological activity significantly. The presence of hydroxyl and methoxy groups in the structure of this compound may enhance its interaction with biological targets .
In Vitro Studies
In vitro studies on related compounds have shown promising results in terms of cytotoxicity against cancer cell lines. For example, derivatives with similar functional groups have been tested for their ability to induce apoptosis in cancer cells. Future studies should focus on isolating and testing this compound specifically to establish its efficacy .
Summary Table of Biological Activities
| Activity Type | Evidence Level | Mechanism of Action |
|---|---|---|
| Antioxidant | Limited | Scavenging free radicals |
| Anti-inflammatory | Moderate | COX inhibition |
| Anticancer | Emerging | Tubulin polymerization inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
